1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Description
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPCQRUCMHDNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a diazepane derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various interactions with biological systems, particularly in the context of neuropharmacology and psychostimulant research.
Chemical Structure and Properties
The chemical formula for 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is C13H14BrF2N. Its structure includes a diazepane ring substituted with a bromo and fluoro phenyl group, which may influence its binding affinity and biological activity.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its effects on neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The following sections detail specific findings related to its pharmacological properties.
1. Dopamine Transporter Inhibition
Studies have shown that compounds similar to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane exhibit significant inhibition of the dopamine transporter. For instance, a related compound demonstrated a Ki value of 23 nM at DAT, indicating strong binding affinity . This suggests that the compound may have potential applications in treating disorders associated with dopaminergic dysregulation, such as ADHD or substance use disorders.
2. Serotonin Transporter Interaction
The interaction with the serotonin transporter is also critical for understanding the compound's psychopharmacological profile. Compounds that inhibit SERT can modulate mood and anxiety levels. Further research is needed to quantify the specific binding affinities of this compound at SERT.
Case Studies
Several case studies have explored the effects of diazepane derivatives on animal models:
- Preclinical Models of Psychostimulant Abuse : A study indicated that compounds structurally related to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane reduced the reinforcing effects of cocaine in rats without producing psychostimulant behaviors themselves. This highlights their potential as therapeutic agents for stimulant addiction .
- Behavioral Studies : In behavioral assays, modifications to the diazepane structure were shown to affect locomotor activity in rodents. While some derivatives increased locomotor activity relative to controls, their effects were significantly lower than those produced by cocaine, suggesting a potential for lower abuse liability .
Data Table: Comparative Binding Affinities
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related diazepane derivatives:
Key Observations:
Aromatic Ring Modifications: The target compound’s 4-bromo-2-fluorophenylmethyl group introduces steric and electronic effects distinct from simpler bromophenyl (CAS 280560-78-3) or sulfonyl-substituted (CAS 486422-31-5) analogs .
Substituent Position and Steric Effects: Homochlorcyclizine (CAS 848-53-3) features a bulky diphenylmethyl group, which may limit membrane permeability compared to monosubstituted derivatives . Stereochemistry matters: The R-configuration in CAS 871324-90-2 highlights the role of chirality in pharmacological activity .
Preparation Methods
Preparation of 4-Bromo-2-fluorobenzyl halide
While direct literature on the exact benzyl halide intermediate for this compound is limited, analogous halogenated benzyl halides are commonly prepared by halogenation of the corresponding benzyl alcohol or direct bromination of the methyl group on the aromatic ring.
A typical route involves:
- Starting from 4-bromo-2-fluorotoluene or 4-bromo-2-fluorobenzyl alcohol
- Conversion to the benzyl bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) under controlled conditions.
This intermediate is crucial for the subsequent alkylation step.
N-Alkylation of 4-methyl-1,4-diazepane
The key synthetic step involves the nucleophilic substitution of the benzyl halide by the nitrogen atom on 4-methyl-1,4-diazepane. The reaction conditions typically include:
- Reagents: 4-methyl-1,4-diazepane, halogenated benzyl halide (e.g., 4-bromo-2-fluorobenzyl bromide)
- Base: Potassium carbonate (K₂CO₃) or similar base to deprotonate the nitrogen and promote nucleophilicity
- Solvent: Acetonitrile (MeCN) or dichloromethane (DCM)
- Temperature: Reflux or room temperature depending on reactivity
- Time: Several hours to overnight stirring
This method is supported by analogous syntheses of related compounds where 1,4-diazepane derivatives are alkylated with benzyl halides to form the desired substituted diazepane.
Representative Experimental Procedure (Adapted from Analogous Syntheses)
| Step | Procedure | Conditions | Yield & Remarks |
|---|---|---|---|
| 1 | Dissolve 4-methyl-1,4-diazepane (1 eq) and K₂CO₃ (2 eq) in MeCN | Stir at room temperature | Base deprotonates diazepane nitrogen |
| 2 | Add 4-bromo-2-fluorobenzyl bromide (1.1 eq) dropwise | Reflux for 12-18 hours | Nucleophilic substitution occurs |
| 3 | Remove solvent under reduced pressure | - | Concentrate crude mixture |
| 4 | Extract with ethyl acetate, wash with water | Dry organic layer over MgSO₄ | Purify by flash chromatography |
| 5 | Collect product as liquid | Purity confirmed by NMR, MS | Typical yields 70-85% |
Analytical Data Supporting Synthesis
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic protons at 7.0–7.5 ppm; methylene bridge protons around 3.5–4.0 ppm; diazepane ring protons in aliphatic region.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 301.2 g/mol.
- Chromatography: Flash chromatography using ethyl acetate/hexanes gradient effectively separates the product from impurities.
Comparative Summary of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting materials | 4-methyl-1,4-diazepane, halogenated benzyl halide | Commercially available or synthesized |
| Base | Potassium carbonate (K₂CO₃) | Mild base, promotes nucleophilicity |
| Solvent | Acetonitrile (MeCN) or DCM | Polar aprotic solvent preferred |
| Temperature | Room temperature to reflux | Reflux improves reaction rate |
| Reaction time | 12–18 hours | Overnight stirring common |
| Purification | Flash chromatography | Essential for high purity |
| Yield | 70–85% | Good yield range for this alkylation |
Research Findings and Notes
- The alkylation reaction is sensitive to steric and electronic effects of the halogen substituents on the aromatic ring, with bromine and fluorine influencing reactivity and selectivity.
- The choice of solvent and base critically affects the reaction efficiency and product purity.
- Analogous compounds synthesized via this method show promising pharmacological profiles, indicating the synthetic route’s utility in medicinal chemistry.
- Safety data specific to this compound is limited; handling under standard laboratory precautions for halogenated amines is advised.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the bromo-fluoro aromatic moiety can be introduced via Suzuki cross-coupling using a palladium catalyst, while the diazepane ring is constructed through cyclization of precursor amines. Key parameters for optimization include:
- Solvent choice (e.g., DMF for polar aprotic conditions or THF for milder reactions) .
- Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄ for coupling reactions) .
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
Yield improvements may require iterative adjustments to stoichiometry and reaction time.
Q. How can the structural integrity of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane be confirmed post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, diazepane methyl at δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (theoretical MW: ~311.2 g/mol) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the bromo-fluorophenyl and diazepane groups .
Q. What solvent systems are effective for purifying 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane?
Methodological Answer: Purification strategies depend on polarity and solubility:
- Flash chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for intermediate polarity .
- Recrystallization : Employ ethanol/water mixtures for high-purity crystalline yields .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced Research Questions
Q. How to design experiments to assess the biological activity of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane against specific targets (e.g., GPCRs)?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known diazepane-binding proteins (e.g., serotonin or dopamine receptors) using sequence alignment tools .
- In vitro assays :
- Radioligand binding assays : Measure displacement of a reference ligand (e.g., ³H-LSD for 5-HT receptors) .
- Functional assays : Use cAMP or calcium flux assays to evaluate agonism/antagonism .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values to quantify potency .
Q. How to resolve contradictions in reported biological activity data for diazepane derivatives?
Methodological Answer:
- Reprodubility checks : Standardize assay conditions (e.g., cell line passage number, buffer pH) across labs .
- Orthogonal assays : Validate results using unrelated techniques (e.g., SPR for binding kinetics alongside cellular assays) .
- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile disparate datasets .
Q. What computational approaches are suitable for studying the interaction of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100+ ns trajectories .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Q. How to optimize the compound’s pharmacokinetic properties (e.g., metabolic stability) for in vivo studies?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask polar functional groups (e.g., esterify alcohols) to enhance bioavailability .
Methodological Frameworks
Q. How to integrate heterogeneous data (e.g., synthetic yields, bioactivity) into a unified theoretical model?
Methodological Answer:
- Conceptual frameworks : Link synthetic parameters (e.g., solvent polarity) to bioactivity using multivariate regression .
- Machine learning : Train random forest models on datasets to identify critical variables (e.g., reaction temperature vs. IC₅₀) .
- Process control systems : Implement feedback loops using PAT (Process Analytical Technology) for real-time yield optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
